(R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hcl
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Overview
Description
®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amination: The brominated and fluorinated phenylacetic acid is then subjected to amination to introduce the amino group at the alpha position.
Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) for halogen exchange and amines for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the amino group can yield nitro or hydroxyl derivatives.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine.
2-Amino-2-(2-bromo-5-methylphenyl)acetic acid hydrochloride: A derivative with a methyl group instead of fluorine.
Uniqueness
®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The specific arrangement of these atoms enhances its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8BrClFNO2 |
---|---|
Molecular Weight |
284.51 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-5-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c9-6-2-1-4(10)3-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChI Key |
BXLKGZFBFIZGLY-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](C(=O)O)N)Br.Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)Br.Cl |
Origin of Product |
United States |
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